2-Methyl-1,4-dihydronaphthalene
Description
Properties
CAS No. |
2717-43-3 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-methyl-1,4-dihydronaphthalene |
InChI |
InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-6H,7-8H2,1H3 |
InChI Key |
HAHRLHRPXWBZDV-UHFFFAOYSA-N |
SMILES |
CC1=CCC2=CC=CC=C2C1 |
Canonical SMILES |
CC1=CCC2=CC=CC=C2C1 |
Other CAS No. |
2717-43-3 |
Synonyms |
2-methyl-1,4-dihydronaphthalene |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
2-Methyl-1,4-dihydronaphthalene has been explored for its potential therapeutic effects:
- Anticancer Activity:
- Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the naphthalene structure can enhance its activity against breast cancer cells (MCF-7) with IC50 values significantly lower than standard chemotherapeutics.
- Antimicrobial Properties:
- Preliminary studies suggest that this compound displays moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values indicate potential for development into antimicrobial agents.
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules:
- Building Block for Complex Structures:
- Its dihydronaphthalene framework is utilized in synthesizing polycyclic aromatic hydrocarbons and other complex organic compounds.
- Reactivity in Organic Reactions:
- The double bond present in the structure allows it to participate in various reactions, including Diels-Alder reactions and cycloadditions.
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of several dihydronaphthalene derivatives, including this compound, on MCF-7 cells. The results indicated:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 1.5 | Cytotoxicity |
| Doxorubicin | 5.0 | Reference |
This data suggests that the compound has significant potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Mycobacterium smegmatis | 100 |
These findings highlight its effectiveness as a potential antimicrobial agent.
Comparison with Similar Compounds
Key Findings:
Synthetic Pathways: this compound is synthesized alongside isomers (e.g., 2-methyl-1,2-dihydronaphthalene) during organotin hydride reductions, with product ratios influenced by reaction conditions (e.g., temperature, catalyst) . Dehydrogenation of tetrahydronaphthalene derivatives (e.g., 2-methyl-1,2,3,4-tetrahydronaphthalene) produces methylnaphthalenes, highlighting the thermodynamic preference for aromatic systems .
Methyl substitution at C2 sterically hinders electrophilic aromatic substitution, directing reactivity toward allylic positions .
Notes
Data Gaps : Toxicological profiles for this compound remain understudied. Current assessments rely on extrapolations from methylnaphthalenes and PAHs .
Structural Uniqueness: Unlike 2-methyl-1,4-dihydroquinoline-4-one derivatives (which are nitrogen-containing heterocycles), this compound lacks heteroatoms, resulting in distinct electronic properties and reactivity .
Analytical Challenges : Gas chromatography (glpc) and NMR are critical for distinguishing isomers due to overlapping spectral features .
Q & A
Q. Table 1. Key Analytical Parameters for this compound
| Technique | Parameters | Application |
|---|---|---|
| ¹H NMR | δ 6.5–7.2 (aromatic protons), δ 2.8–3.1 (methylene) | Structural confirmation |
| FT-IR | 3050 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C) | Functional group analysis |
| GC-MS | m/z 142 (molecular ion), m/z 115 (base peak) | Purity assessment |
Q. Table 2. Confidence Ratings for Toxicological Studies
| Confidence Level | Criteria Met (Out of 4) | Use in Risk Assessment |
|---|---|---|
| High | 4 "Yes" responses | Primary data for MRL derivation |
| Moderate | 3 "Yes" responses | Supporting evidence |
| Low | ≤2 "Yes" responses | Excluded from critical conclusions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
